molecular formula C25H22N2O2S B2998578 1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 893785-15-4

1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione

Cat. No. B2998578
CAS RN: 893785-15-4
M. Wt: 414.52
InChI Key: LGVSCJVUAJHSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione” is a complex organic molecule that contains several functional groups and rings. It has a spiro[indoline-3,2’-thiazolidine] core, which is a type of spiro compound where two rings share a single atom . The indoline ring is a type of heterocycle that is a part of many bioactive compounds .

Scientific Research Applications

Fluorescence Sensing

Spiro[indoline-3,2’-thiazolidine] derivatives have been studied for their potential as selective fluorescence sensors . For instance, they can be used to detect Hg(II) ions in aqueous solutions . The presence of the spiro[indoline-3,2’-thiazolidine] moiety enhances the fluorescence emission, allowing for the selective sensing of heavy metal ions, which is crucial for environmental monitoring and industrial applications.

Green Chemistry Synthesis

The synthesis of spiro[indoline-3,2’-thiazolidine] derivatives aligns with the principles of green chemistry . These compounds can be synthesized via one-pot reactions in aqueous media, reducing the use of harmful solvents and promoting a more sustainable approach to chemical synthesis . This methodology is not only environmentally friendly but also offers operational simplicity and high yields.

Biological Probes

Due to their distinctive three-dimensional structure, spiro[indoline-3,2’-thiazolidine] derivatives are excellent candidates for biological probes . They can interact with various proteins and enzymes, providing valuable insights into biological processes and mechanisms. This interaction can be utilized in the study of diseases and the development of new diagnostic methods.

Drug Design

Spiro[indoline-3,2’-thiazolidine] scaffolds are significant in drug design processes due to their bioactivity against cancer cells, microbes, and various diseases . Their inherent three-dimensional nature allows for the projection of functionalities in all three dimensions, making them attractive targets for pharmaceutical development.

Antimicrobial and Antitumor Activity

These compounds have shown a broad spectrum of biological properties , including antimicrobial and antitumor activities . Their rigid spirocyclic systems have good affinity to 3D proteins, which can be leveraged to develop new therapeutic agents targeting specific pathways involved in microbial infections or cancer progression.

Synthetic Precursors

Spiro[indoline-3,2’-thiazolidine] derivatives serve as synthetic precursors for the production of various types of medicines . They provide a versatile platform for the synthesis of more complex molecules, which can be further modified to enhance their pharmacological properties.

Future Directions

The study of spiro[indoline-3,2’-thiazolidine] derivatives and similar compounds is an active area of research, particularly in the field of medicinal chemistry . Future research could involve synthesizing and testing new derivatives, studying their mechanisms of action, and optimizing their properties for potential applications.

Mechanism of Action

properties

IUPAC Name

1'-benzyl-3-(4-ethylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c1-2-18-12-14-20(15-13-18)27-23(28)17-30-25(27)21-10-6-7-11-22(21)26(24(25)29)16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVSCJVUAJHSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione

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